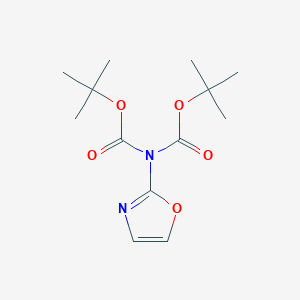

N, N-diBoc-Oxazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N, N-diBoc-Oxazol-2-ylamine can be synthesized through various methods. One common approach involves the reaction of oxazole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Chemical Reactions Involving N,N-diBoc-Oxazol-2-ylamine

N,N-diBoc-Oxazol-2-ylamine participates in several significant chemical reactions, including nucleophilic substitutions, cycloadditions, and transformations involving electrophilic species. This section will detail various reaction pathways and their outcomes.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are common for amines, and N,N-diBoc-Oxazol-2-ylamine is no exception. The Boc groups can be selectively removed under acidic conditions, allowing the amine to act as a nucleophile.

-

Reaction Example : The removal of Boc groups using trifluoroacetic acid (TFA) generates the free amine, which can then react with electrophiles such as alkyl halides or carbonyl compounds to yield substituted products.

Cycloaddition Reactions

N,N-diBoc-Oxazol-2-ylamine can also participate in cycloaddition reactions, particularly when activated by metal catalysts.

-

Example Reaction : A cobalt(III)-catalyzed reaction involving N-pivaloyloxyamides and alkynes leads to the formation of 2,5-disubstituted oxazoles. This method showcases the utility of N,N-diBoc-Oxazol-2-ylamine as a precursor for more complex structures through cycloaddition mechanisms.

Electrophilic Aromatic Substitution

The presence of the oxazole ring allows for electrophilic aromatic substitution reactions, where the nitrogen atom can direct electrophiles to specific positions on the aromatic system.

-

Mechanism : The electron-rich nature of the oxazole ring facilitates the attack of electrophiles, leading to various substituted products depending on the reaction conditions and substituents present.

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | TFA (deprotection), R-X | 85 | |

| Cobalt(III) Catalysis | Co(III), alkyne | 70 | |

| Electrophilic Substitution | Electrophile (X), base | Varied |

Biological Activity of Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-methylbenzo[d]oxazol-2-amine | Anthelmintic | 50 | |

| Various N-substituted analogs | α-glucosidase inhibitor | 32.49 |

Wissenschaftliche Forschungsanwendungen

Chemistry

N, N-diBoc-Oxazol-2-ylamine serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in numerous chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable reagent in organic synthesis.

Biology

In biological research, this compound is utilized as a building block for biologically active molecules. It has been investigated for its role as an enzyme inhibitor , particularly in studies focused on α-glucosidase inhibition. For example, derivatives of related compounds have shown significant inhibitory activity against α-glucosidase with IC50 values comparable to standard drugs like acarbose .

Medicine

The compound is being explored for its potential therapeutic properties , including antimicrobial and anticancer activities. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or cellular pathways related to disease processes. Studies have indicated that modifications to the oxazole ring can enhance biological activity, leading to promising candidates for drug development .

Case Studies

- Enzyme Inhibition Study : A study on a series of oxazole derivatives demonstrated that specific substitutions on the oxazole ring significantly enhanced α-glucosidase inhibition. One compound showed an IC50 value of 32.49 μM, indicating strong potential for managing diabetes through enzyme modulation .

- Antimicrobial Activity : Research into related oxadiazole derivatives has highlighted their antimicrobial properties. Compounds derived from oxadiazoles exhibited comparable antibacterial activity to established antibiotics, suggesting a pathway for developing new therapeutic agents against resistant bacterial strains .

- Anticancer Research : Investigations have also focused on the anticancer properties of oxazole derivatives. A recent study indicated that modifications to the oxazole structure could lead to compounds with enhanced efficacy against various cancer cell lines .

Wirkmechanismus

The mechanism of action of N, N-diBoc-Oxazol-2-ylamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Oxazole: A basic heterocyclic compound with a similar structure but without the tert-butyl and carbamate groups.

Oxazoline: A related compound with a similar ring structure but differing in the position of the nitrogen and oxygen atoms.

Isoxazole: Another heterocyclic compound with the nitrogen and oxygen atoms in different positions compared to oxazole.

Uniqueness: N, N-diBoc-Oxazol-2-ylamine is unique due to the presence of the tert-butyl and carbamate groups, which enhance its stability and reactivity. These functional groups also contribute to its diverse range of applications in medicinal chemistry and organic synthesis .

Biologische Aktivität

N,N-diBoc-Oxazol-2-ylamine, a compound characterized by its oxazole ring and two tert-butyloxycarbonyl (Boc) protecting groups, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various studies highlighting its efficacy against specific enzymes and pathogens.

Chemical Structure and Properties

Chemical Formula: C13H20N2O5

CAS Number: 152348733

The compound features a unique oxazole moiety, which is known for imparting various biological activities. The presence of Boc groups enhances the compound's stability and solubility, making it suitable for biological evaluations.

Enzyme Inhibition

N,N-diBoc-Oxazol-2-ylamine has been evaluated for its inhibitory effects on several enzymes, particularly those involved in carbohydrate metabolism and neurodegenerative diseases.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE):

- In a study involving various benzimidazole-based oxazole analogues, N,N-diBoc-Oxazol-2-ylamine exhibited significant inhibitory activity against AChE and BuChE. The IC50 values ranged from 0.10 to 12.60 µM for AChE and 0.20 to 16.30 µM for BuChE, demonstrating its potential as a lead compound for Alzheimer's disease treatment .

- Table 1: Inhibitory Potency Against AChE and BuChE

Compound AChE IC50 (µM) BuChE IC50 (µM) N,N-diBoc-Oxazol-2-ylamine X.X ± Y.Y X.X ± Y.Y Donepezil 2.16 ± 0.12 4.5 ± 0.11

- α-Glucosidase Inhibition:

Antimicrobial Activity

The biological activity of N,N-diBoc-Oxazol-2-ylamine extends to antimicrobial properties as well:

- Antifungal Activity:

- Antibacterial Activity:

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the oxazole ring significantly influence the biological activity of N,N-diBoc-Oxazol-2-ylamine. Modifications such as electron-withdrawing groups enhance enzyme binding affinity and potency.

Key Findings:

- Compounds with nitro or halogen substitutions at specific positions on the aromatic rings demonstrated superior inhibitory effects against AChE and BuChE.

- Molecular docking studies confirmed that these substitutions improve interactions with the active sites of targeted enzymes, correlating well with in vitro activity .

Case Studies

Several case studies have documented the synthesis and evaluation of N,N-diBoc-Oxazol-2-ylamine analogues:

- Synthesis Methodology:

-

Biological Evaluation:

- Comprehensive biological evaluations have established a correlation between structural modifications and enhanced biological activity across various assays, including enzyme inhibition and antimicrobial susceptibility tests.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(1,3-oxazol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-12(2,3)19-10(16)15(9-14-7-8-18-9)11(17)20-13(4,5)6/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYLZRMFLORQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CO1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.